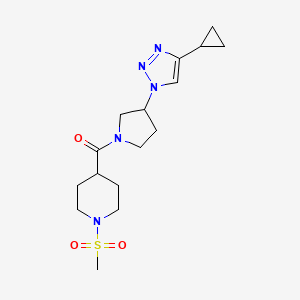

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a structurally complex molecule featuring a pyrrolidine ring linked to a 4-cyclopropyl-1,2,3-triazole moiety and a piperidin-4-yl methanone group modified with a methylsulfonyl substituent.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3S/c1-25(23,24)20-8-4-13(5-9-20)16(22)19-7-6-14(10-19)21-11-15(17-18-21)12-2-3-12/h11-14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBSPWWGRDTKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1-methanesulfonylpiperidine, is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a crucial role in cellular response to oxygen levels and is involved in the degradation of hypoxia-inducible factors.

Mode of Action

As a VHL inhibitor, this compound prevents the degradation of hypoxia-inducible factors (HIFs), which are proteins that regulate the cellular response to low oxygen conditions. By inhibiting VHL, the compound allows HIFs to accumulate, leading to increased expression of genes that promote adaptation to hypoxic conditions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, HIFs are hydroxylated and recognized by VHL, leading to their degradation.

Result of Action

The inhibition of VHL and subsequent accumulation of HIFs can lead to a variety of cellular effects. These include increased production of erythropoietin (which stimulates red blood cell production), vascular endothelial growth factor (which promotes angiogenesis), and other proteins that help cells survive under hypoxic conditions. This makes the compound potentially useful for the treatment of conditions such as anemia and ischemia.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , with CAS number 2034554-08-8, is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18N6O2

- Molecular Weight : 314.3424 g/mol

- SMILES Notation : O=C(N1CCC(C1)n1nnc(c1)C1CC1)Cn1ncccc1=O

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial and anticancer agent. The triazole moiety is known for its diverse pharmacological effects, which include antifungal and antibacterial properties.

Antimicrobial Activity

Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The specific derivative under consideration has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Cell Growth : The compound disrupts critical signaling pathways involved in cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.

- Antibacterial Mechanism : The triazole ring interferes with the synthesis of nucleic acids in bacteria.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition against S. aureus and E. coli with MIC values ranging from 5 to 15 µg/mL. |

| Study 2 | Assess anticancer properties | Showed IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent anticancer activity. |

| Study 3 | Mechanistic study | Revealed that the compound induces apoptosis through mitochondrial pathways and activates caspase cascades. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic strategies, and inferred biological implications.

Structural Analogues and Substituent Effects

Key Observations:

- Sulfonyl Groups: The methylsulfonyl group in the target compound and derivatives likely contributes to solubility and electrostatic interactions with target proteins, a feature critical for kinase inhibitors or GPCR modulators .

- Heterocyclic Cores: The triazole in the target compound may offer distinct hydrogen-bonding capabilities compared to pyrazole () or oxadiazole (), influencing target selectivity.

- Lipophilicity Modifiers: Cyclopropyl (target compound, ) and chloro-substituents () balance polarity and membrane permeability, a common strategy in CNS drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.